A Guide to the Structural Elucidation of 2-(3-Nitrophenyl)quinoxaline Using Mass Spectrometry and NMR Spectroscopy
A Guide to the Structural Elucidation of 2-(3-Nitrophenyl)quinoxaline Using Mass Spectrometry and NMR Spectroscopy
Abstract
The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Quinoxaline derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to confirm the molecular structure of 2-(3-Nitrophenyl)quinoxaline. By synergistically applying high-resolution mass spectrometry (MS) and advanced nuclear magnetic resonance (NMR) spectroscopy, we demonstrate a robust, self-validating workflow for structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of these essential analytical techniques.
Introduction: The Significance of 2-(3-Nitrophenyl)quinoxaline
Quinoxalines are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including antibacterials, anticancer agents, and antivirals.[1][2] The specific compound of interest, 2-(3-Nitrophenyl)quinoxaline (Molecular Formula: C₁₄H₉N₃O₂, Molecular Weight: 251.24 g/mol ), incorporates a nitro-substituted phenyl ring, a feature known to modulate electronic properties and biological activity.[3][4]
Accurate structural confirmation is paramount; it ensures the integrity of research data, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide will detail the orthogonal analytical approach, using both MS and NMR, to leave no ambiguity in the final structural assignment.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering convention will be used for 2-(3-Nitrophenyl)quinoxaline:

Mass Spectrometry Analysis: Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. The choice of ionization technique is critical: "soft" ionization methods like Electrospray Ionization (ESI) are used to preserve the molecular ion, while "hard" techniques like Electron Ionization (EI) induce fragmentation to reveal the molecule's substructures.[5][6][7]
Experimental Workflow: Mass Spectrometry
The general workflow for analyzing the compound via mass spectrometry is outlined below.
Caption: High-level workflow for MS analysis.
Experimental Protocol: ESI-MS
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Sample Preparation : Prepare a stock solution of 2-(3-Nitrophenyl)quinoxaline at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of methanol and water.
-
Instrumentation : Utilize a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters : Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 100-150°C, and a nebulizing gas (N₂) flow sufficient to create a stable spray.
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Data Acquisition : Acquire the mass spectrum over a range of m/z 100-500. The high-resolution capability allows for the determination of the exact mass, confirming the elemental composition.
Results and Interpretation
Electrospray Ionization (ESI-MS): In positive-ion ESI-MS, the compound is expected to be protonated, yielding an [M+H]⁺ ion. This "soft" ionization technique keeps the molecule intact, providing a clear confirmation of its molecular weight.[7] For a related compound, 2-(4-Nitro-phenyl)-quinoxaline, the [M+H]⁺ ion was observed at m/z 252, which strongly supports this expectation.[8]
Electron Ionization (EI-MS) and Fragmentation: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing predictable bond cleavages.[5][6] The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of nitroaromatic and quinoxaline compounds follows established pathways, primarily involving the loss of the nitro group and subsequent ring fragmentation.[9][10]
The table below summarizes the expected key ions from both ESI and a theoretical EI fragmentation analysis.
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Ionization Method | Proposed Neutral Loss | Notes |
| 252.077 | [C₁₄H₉N₃O₂ + H]⁺ | ESI | - | Protonated molecular ion, confirming the molecular weight. |
| 251.069 | [C₁₄H₉N₃O₂]⁺• | EI | - | Molecular Ion (M⁺•). |
| 221.072 | [C₁₄H₉N₂O]⁺• | EI | NO | Loss of a nitro radical is a characteristic fragmentation pathway for nitroaromatic compounds.[9] |
| 205.077 | [C₁₄H₉N₂]⁺ | EI | NO₂ | Expulsion of the entire nitro group is a primary and highly favorable fragmentation event. |
| 178.065 | [C₁₂H₈N]⁺ | EI | HCN from m/z 205 | Loss of hydrogen cyanide from the pyrazine ring of the quinoxaline core. |
| 127.058 | [C₁₀H₅]⁺ | EI | C₂H₂N from m/z 178 | Further fragmentation of the heterocyclic system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
While MS provides the molecular formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous structural map can be constructed.[11][12]
Experimental Protocol: NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of 2-(3-Nitrophenyl)quinoxaline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
1D NMR Acquisition :
-
¹H NMR : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
2D NMR Acquisition :
-
COSY (¹H-¹H Correlation Spectroscopy) : Acquire a COSY spectrum to identify protons that are spin-spin coupled, typically those on adjacent carbons.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.[15][16]
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show signals corresponding to the 9 unique protons in the molecule. The spectrum can be divided into two regions: the signals from the quinoxaline ring system and those from the 3-nitrophenyl substituent. A key diagnostic signal is the singlet for H-3, which is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. For the analogous 2-(4-nitrophenyl)quinoxaline, this proton appears as a singlet at a remarkable 9.36 ppm.[8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.40 | Singlet (s) | 1H | H-3 | Deshielded by two adjacent nitrogen atoms. |
| ~8.90 | Triplet (t) | 1H | H-2' | Deshielded by adjacent nitro group and meta-coupled to H-4' and H-6'. |
| ~8.50 | Doublet of doublets (dd) | 1H | H-4' | Ortho-coupled to H-5', meta-coupled to H-2', and deshielded by the nitro group. |
| ~8.35 | Doublet of doublets (dd) | 1H | H-6' | Ortho-coupled to H-5' and meta-coupled to H-2'. |
| ~8.15 | Multiplet (m) | 2H | H-5, H-8 | Protons on the benzo part of the quinoxaline ring, typically found downfield. |
| ~7.80 | Multiplet (m) | 2H | H-6, H-7 | Protons on the benzo part of the quinoxaline ring. |
| ~7.70 | Triplet (t) | 1H | H-5' | Ortho-coupled to H-4' and H-6'. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 10 signals for the aromatic CH carbons and 4 signals for the quaternary carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitro group.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~152.0 | CH | C-3 | Highly deshielded due to adjacent nitrogen atoms. |
| ~148.5 | Quaternary | C-3' | Carbon directly attached to the electron-withdrawing NO₂ group. |
| ~143.0 - 141.0 | Quaternary | C-2, C-4a, C-8a | Quaternary carbons of the quinoxaline core. |
| ~138.0 | Quaternary | C-1' | Carbon linking the two ring systems. |
| ~135.0 - 122.0 | CH | C-5, C-6, C-7, C-8, C-2', C-4', C-5', C-6' | Remaining aromatic CH carbons. Specific assignments require 2D NMR. |
2D NMR for Unambiguous Assignment (COSY & HSQC)
While 1D NMR provides the initial data, 2D NMR is essential for connecting the pieces.
-
COSY will reveal the proton-proton coupling networks. For instance, it will show a clear correlation path from H-5' to its neighbors H-4' and H-6'. Similarly, it will map the connectivities within the H-5/H-6/H-7/H-8 spin system of the quinoxaline ring.
-
HSQC directly links each proton signal to its corresponding carbon signal.[15][17] After assigning the protons using ¹H and COSY data, the HSQC spectrum allows for the direct and definitive assignment of all protonated carbons.
The diagram below illustrates the key correlations that would be observed to confirm the structure.
Caption: Key 2D NMR correlations for structural validation.
Conclusion: A Synthesized and Validated Structure
The structural elucidation of 2-(3-Nitrophenyl)quinoxaline is achieved through a synergistic and self-validating analytical workflow. Mass spectrometry provides the primary confirmation of the molecular formula (C₁₄H₉N₃O₂) with an expected [M+H]⁺ ion at m/z 252.077. Furthermore, analysis of the fragmentation pattern from EI-MS reveals characteristic losses of NO and NO₂ groups, consistent with the proposed structure.
NMR spectroscopy provides the definitive proof of atomic connectivity. ¹H NMR identifies all 9 unique protons with predictable chemical shifts and coupling patterns, most notably the downfield singlet for the C-3 proton. ¹³C NMR confirms the presence of 14 distinct carbon environments. Finally, 2D NMR techniques (COSY and HSQC) unambiguously map the proton-proton and proton-carbon correlations, locking the quinoxaline and 3-nitrophenyl fragments together in the correct orientation.
This combined, multi-technique approach provides an unassailable body of evidence, confirming the identity and structure of 2-(3-Nitrophenyl)quinoxaline with the highest degree of scientific confidence.
References
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